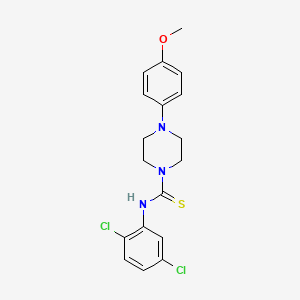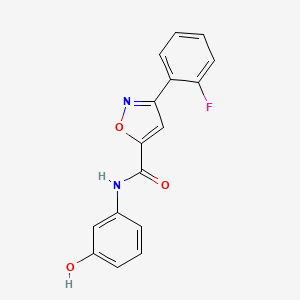![molecular formula C18H13ClN2O3S B4706610 methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4706610.png)
methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
説明
Methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a thiophene-based derivative that has been synthesized through a multi-step process. This compound has been studied for its potential use in various research applications due to its unique properties.
作用機序
The mechanism of action of methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to work by binding to metal ions and forming a complex that can be detected through fluorescence. It is also believed to work by generating reactive oxygen species when exposed to light, which can cause cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have a high affinity for metal ions, which makes it a potential candidate for metal ion detection.
実験室実験の利点と制限
The advantages of using methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments include its potential use as a fluorescent probe for the detection of metal ions and its potential use as a photosensitizer in photodynamic therapy. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate. These include:
1. Further studies on the mechanism of action of this compound.
2. Development of new synthetic routes for this compound.
3. Optimization of the conditions for metal ion detection using this compound.
4. Development of new applications for this compound in scientific research.
5. Studies on the potential use of this compound in other types of cancer therapy.
6. Studies on the potential toxicity of this compound in vivo.
7. Development of more water-soluble derivatives of this compound for use in biological systems.
In conclusion, this compound is a thiophene-based derivative with potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the mechanism of action of this compound and to develop new applications for it in scientific research.
科学的研究の応用
Methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent.
特性
IUPAC Name |
methyl 4-(2-chlorophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-24-18(23)15-13(12-6-2-3-7-14(12)19)10-25-17(15)21-16(22)11-5-4-8-20-9-11/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBXHSVEXFWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4706535.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4706572.png)

![5-butyl-1',5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4706584.png)
![N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4706590.png)

![4-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4706603.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4706617.png)
![4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4706620.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4706626.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate](/img/structure/B4706631.png)
![5-[(2-fluorobenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazole](/img/structure/B4706639.png)
